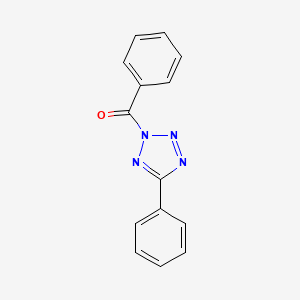

2H-Tetrazole, 2-benzoyl-5-phenyl-

Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure composed of carbon atoms and at least one nitrogen atom. Tetrazoles, with their five-membered ring containing four nitrogen atoms, represent a class of highly energetic and versatile compounds. acs.org The parent compound, 5-phenyl-2H-tetrazole, exists in two tautomeric forms, the 1H- and 2H-forms. mdpi.com The 2H-tautomer is generally more stable in the gas phase, while the 1H-form is often favored in solution. mdpi.com The introduction of a benzoyl group at the 2-position, as in 2H-Tetrazole, 2-benzoyl-5-phenyl-, locks the molecule into the 2H-configuration and introduces a new set of reactive possibilities.

Significance of Tetrazole Scaffolds in Advanced Organic Synthesis

Tetrazole scaffolds are of immense importance in various scientific domains. In medicinal chemistry, the tetrazole ring is often used as a bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. mdpi.comresearchgate.net This has led to their incorporation into a number of drugs. mdpi.com Beyond pharmaceuticals, tetrazole derivatives are explored as high-energy materials, components in gas generators, and as ligands in coordination chemistry. acs.org The synthesis of tetrazoles is most commonly achieved through [3+2] cycloaddition reactions between nitriles and azides. nih.govresearchgate.net

Overview of Benzoyl and Phenyl Substituent Influences on Molecular Frameworks

The 5-phenyl group lends a degree of aromatic stability to the tetrazole ring and can participate in π-π stacking interactions. nih.gov Its electronic properties can be modulated by introducing further substituents on the phenyl ring, thereby influencing the acidity and reactivity of the tetrazole core.

The 2-benzoyl group is an electron-withdrawing group that significantly impacts the electronic nature of the tetrazole ring. N-acylation, including N-benzoylation, of tetrazoles is a key transformation. tandfonline.com However, N-acyltetrazoles are often unstable intermediates. tandfonline.com They are highly reactive and can undergo thermal or photochemical rearrangement.

Emerging Research Trajectories for Complex Tetrazole Derivatives

Current research on complex tetrazole derivatives is multifaceted. One significant area of exploration is their use in bioorthogonal chemistry. dicp.ac.cnacs.org Light-activatable 2,5-disubstituted tetrazoles, upon irradiation, can form highly reactive nitrilimines that can be used to label specific amino acids in proteins. nih.govacs.org

Another avenue of research focuses on the controlled synthesis of specific tetrazole isomers. The regioselective alkylation or arylation of the tetrazole ring is a significant challenge, as reactions can often lead to a mixture of 1- and 2-substituted products. organic-chemistry.orgrsc.org Developing new catalytic methods to control this selectivity is an active area of investigation. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

87268-79-9 |

|---|---|

Molecular Formula |

C14H10N4O |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

phenyl-(5-phenyltetrazol-2-yl)methanone |

InChI |

InChI=1S/C14H10N4O/c19-14(12-9-5-2-6-10-12)18-16-13(15-17-18)11-7-3-1-4-8-11/h1-10H |

InChI Key |

GOQZWYIQOQHBSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2h Tetrazole, 2 Benzoyl 5 Phenyl

Electrophilic and Nucleophilic Reactions of the Tetrazole Ring System

The 2H-tetrazole ring is an aromatic system containing four nitrogen atoms, which makes it electron-deficient. The presence of an electron-withdrawing benzoyl group at the N2 position further decreases the electron density of the ring, significantly influencing its reactivity towards electrophiles and nucleophiles.

The nitrogen atoms N1, N3, and N4 of the tetrazole ring possess lone pairs of electrons and are, in principle, nucleophilic. However, in 2,5-disubstituted 2H-tetrazoles, the nucleophilicity of these atoms is considerably attenuated. The strong electron-withdrawing effect of the N2-benzoyl group reduces the basicity and nucleophilicity of the remaining ring nitrogens. Consequently, electrophilic attack at these positions, such as alkylation or protonation, is generally disfavored and requires harsh conditions.

While direct electrophilic attack is difficult, the lone pairs on the nitrogen atoms can participate in coordination with metal centers. The tetrazole moiety is known to be an effective metal chelator, a property leveraged in various applications. nih.govacs.org In the case of 2H-tetrazole, 2-benzoyl-5-phenyl-, the N3 and N4 atoms could potentially coordinate with metal ions, acting as Lewis bases. This interaction is a form of reaction with an electrophile (the metal ion).

Table 1: Predicted Reactivity at Tetrazole Nitrogen Atoms

| Position | Reactant Type | Predicted Reactivity | Rationale |

| N1, N3, N4 | Electrophiles (e.g., H+, R-X) | Low | Reduced nucleophilicity due to the electron-withdrawing N2-benzoyl group. |

| N3, N4 | Lewis Acids (e.g., Metal Ions) | Moderate | Lone pairs are available for coordination, forming metal complexes. |

Direct electrophilic or nucleophilic attack at the C5 carbon of the tetrazole ring is uncommon due to the aromaticity and electron distribution within the ring. However, the hydrogen atom at C5 in an N-substituted tetrazole can be acidic enough to be removed by a strong base.

Research on N-protected tetrazoles has shown that deprotonation at the C5 position is a viable strategy for functionalization. The use of a "turbo Grignard reagent" (i-PrMgCl·LiCl) can effectively deprotonate the C5 position of 1N-PMB-protected tetrazole, creating a stable metalated intermediate. This intermediate readily reacts with a variety of electrophiles, including aldehydes, ketones, and iodine. While this has been demonstrated on a different N-protected tetrazole, the principle is applicable. The electron-withdrawing nature of the N2-benzoyl group in 2H-tetrazole, 2-benzoyl-5-phenyl- would be expected to increase the acidity of the C5-proton, potentially facilitating its abstraction by a sufficiently strong base to form a C5-anion, which can then undergo subsequent reactions with electrophiles.

Reactivity of the Benzoyl Moiety in 2H-Tetrazole, 2-benzoyl-5-phenyl-

The benzoyl group is attached to the tetrazole ring via a nitrogen-acyl bond. This linkage significantly influences the reactivity of the carbonyl group.

The carbonyl carbon of the benzoyl group is electrophilic. However, instead of undergoing typical nucleophilic addition reactions at the carbonyl, N-acyl tetrazoles often function as efficient acylating agents. The tetrazolide anion is a good leaving group, which facilitates the cleavage of the N-CO bond upon nucleophilic attack. This reactivity has been exploited in the selective acylation of nucleosides using N-benzoyl tetrazole, where the nucleoside's amino group attacks the carbonyl carbon, leading to the transfer of the benzoyl group and release of the tetrazole. google.com

Therefore, the primary reaction with strong nucleophiles is expected to be nucleophilic acyl substitution, resulting in the cleavage of the N2-benzoyl bond.

Regarding reduction, the reactivity of the N-benzoyl group is comparable to that of an amide. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines, and would likely reduce the benzoyl group, potentially cleaving it or reducing it to a benzyl group. chemistrysteps.com Weaker reducing agents, such as sodium borohydride (NaBH₄), are generally ineffective at reducing amides and would be expected to leave the N-benzoyl group intact under standard conditions. wikipedia.orgyoutube.com

Table 2: Predicted Reactivity of the Benzoyl Moiety

| Reaction Type | Reagent | Predicted Outcome | Mechanism |

| Nucleophilic Attack | Strong Nucleophiles (e.g., R-NH₂) | Acyl Transfer | Nucleophilic Acyl Substitution |

| Reduction | Sodium Borohydride (NaBH₄) | No Reaction | Insufficient reactivity of NaBH₄ towards the amide-like linkage. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Reduction/Cleavage | Reduction of the amide-like carbonyl group. |

The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution. The reactivity of this ring is dictated by the substituent attached to it, which is the tetrazole ring connected via an N-CO linker. The entire 2-(5-phenyl-2H-tetrazol-2-yl)carbonyl- substituent is strongly electron-withdrawing due to the combined effects of the carbonyl group and the electron-deficient tetrazole ring.

Based on established principles of electrophilic aromatic substitution, this complex substituent acts as a deactivating group, making the phenyl ring less reactive than benzene. pressbooks.pubyoutube.com Furthermore, it will direct incoming electrophiles to the meta positions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the benzoyl phenyl ring are predicted to occur, albeit under forcing conditions, yielding predominantly the meta-substituted product.

Reactivity of the Phenyl Moiety in 2H-Tetrazole, 2-benzoyl-5-phenyl-

The phenyl ring at the C5 position is also susceptible to electrophilic aromatic substitution. The directing and activating effects are determined by the 2-benzoyl-2H-tetrazol-5-yl substituent. The tetrazole ring itself is electron-withdrawing, and this effect is enhanced by the N2-benzoyl group.

Experimental evidence from closely related compounds confirms this predicted reactivity. The nitration of 2-(adamantan-1-yl)-5-aryl-2Н-tetrazoles with a mixture of nitric and sulfuric acid occurs on the 5-aryl ring. nih.gov The reaction proceeds regioselectively to give the 3-nitroaryl (i.e., meta) product. This demonstrates that the 2-substituted-2H-tetrazol-5-yl group is a deactivating and meta-directing substituent.

Applying this precedent to 2H-tetrazole, 2-benzoyl-5-phenyl-, electrophilic substitution reactions are expected to occur on the C5-phenyl ring at the meta-position.

Table 3: Predicted Electrophilic Aromatic Substitution on the Phenyl Moiety

| Reaction | Reagent | Predicted Major Product | Directing Group Effect |

| Nitration | HNO₃ / H₂SO₄ | 2-benzoyl-5-(3-nitrophenyl)-2H-tetrazole | meta-directing |

| Bromination | Br₂ / FeBr₃ | 2-benzoyl-5-(3-bromophenyl)-2H-tetrazole | meta-directing |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-benzoyl-5-(3-acylphenyl)-2H-tetrazole | meta-directing |

Aromatic Electrophilic Substitution on the Phenyl Ring

The phenyl rings of 2H-Tetrazole, 2-benzoyl-5-phenyl- can undergo aromatic electrophilic substitution, although their reactivity is significantly influenced by the deactivating nature of the substituents. The benzoyl group, with its carbonyl moiety, is a strong deactivating and meta-directing group for the phenyl ring to which it is attached. Similarly, the 2H-tetrazol-5-yl group is electron-withdrawing, which deactivates the phenyl ring at the 5-position.

Research on analogous compounds, such as 2-adamantyl-5-aryl-2H-tetrazoles, provides insight into this reactivity. For instance, the nitration of these compounds using a sulfuric-nitric acid mixture demonstrates that electrophilic substitution occurs on the 5-aryl ring. nih.gov In the case of 2-(adamantan-1-yl)-5-phenyl-2H-tetrazole, nitration leads to the formation of the corresponding 5-(3-nitrophenyl) derivative, indicating that the tetrazole substituent directs the incoming electrophile primarily to the meta-position of the phenyl ring. nih.gov This suggests that the 5-phenyl ring in 2H-Tetrazole, 2-benzoyl-5-phenyl- would likely undergo nitration at its meta-position.

Table 1: Aromatic Electrophilic Nitration of 2-Adamantyl-5-aryl-2H-tetrazole Derivatives nih.gov

| Starting Material | Product | Reagents and Conditions |

|---|---|---|

| 2-(Adamantan-1-yl)-5-phenyl-2H-tetrazole | 2-(Adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole | H₂SO₄/HNO₃ mixture, 8–10°C |

This table is based on data for analogous compounds to illustrate the expected reactivity.

Other electrophilic substitution reactions like halogenation or Friedel-Crafts alkylation and acylation would be expected to proceed with difficulty due to the deactivated nature of the phenyl rings. nih.govnih.gov Strong Lewis acid catalysts and forcing conditions would likely be required for these transformations. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov For a molecule like 2H-Tetrazole, 2-benzoyl-5-phenyl- to participate directly in such reactions as a substrate, it would typically require the presence of a leaving group, such as a halide or triflate, on one of the phenyl rings. The parent compound itself is not suitably functionalized for these reactions.

However, the synthesis of functionalized 2,5-diaryltetrazoles often employs these methods. For example, a modular approach to synthesizing these compounds utilizes a tandem Suzuki-hydrogenolysis protocol. nih.govresearchgate.net In this methodology, a halogenated tetrazole precursor can be coupled with an arylboronic acid. Similarly, copper-catalyzed N-arylation of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid has been used to synthesize 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, demonstrating the utility of cross-coupling in building complex tetrazole structures. mdpi.com

Should 2H-Tetrazole, 2-benzoyl-5-phenyl- be modified to include a halogen atom on either phenyl ring, it could readily participate in a variety of palladium-catalyzed cross-coupling reactions, as shown in the hypothetical reaction scheme below.

Table 2: Representative Palladium-Catalyzed Suzuki Coupling for Tetrazole Synthesis nih.govresearchgate.net

| Tetrazole Precursor | Boronic Acid | Catalyst System | Product |

|---|---|---|---|

| 1-Benzyl-5-bromo-1H-tetrazole | (4-Fluorophenyl)boronic acid | XPhos Pd G3, K₂CO₃, Toluene/H₂O | 1-Benzyl-5-(4-fluorophenyl)-1H-tetrazole |

This table illustrates the application of Suzuki coupling in the synthesis of tetrazole derivatives, a reaction the title compound could undergo if appropriately functionalized.

Thermal and Photochemical Transformations of 2H-Tetrazole, 2-benzoyl-5-phenyl-

The tetrazole ring is an energy-rich heterocycle, and its stability is a key aspect of its chemistry. Both heat and light can induce transformations, primarily involving the cleavage of the ring.

Degradation Pathways and Stability Studies

The thermal decomposition of 2,5-disubstituted tetrazoles is a well-documented process characterized by the elimination of molecular nitrogen (N₂). mdpi.comacs.org This transformation proceeds through the formation of a highly reactive nitrile imine intermediate. The stability of the tetrazole ring is influenced by its substituents; electron-withdrawing groups can lower the decomposition temperature. nih.gov

Studies on analogous compounds provide an indication of the thermal stability of 2H-Tetrazole, 2-benzoyl-5-phenyl-. For example, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine undergoes thermal degradation at 142.5 °C after melting. mdpi.com Similarly, 2-adamantyl-5-(3-nitrophenyl)-2H-tetrazole, which contains an electron-withdrawing nitro group, begins to release molecular nitrogen at 156.2 °C. nih.gov Based on these findings, 2H-Tetrazole, 2-benzoyl-5-phenyl- is expected to be thermally stable up to approximately 150 °C, above which it would likely decompose.

The primary degradation pathway involves the cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring, releasing a molecule of dinitrogen and generating C-phenyl-N-benzoyl nitrile imine as the key intermediate. This reactive species can then undergo various subsequent reactions, such as dimerization or cycloaddition, depending on the reaction conditions.

Table 3: Thermal Stability of Structurally Related 2,5-Disubstituted Tetrazoles

| Compound | Decomposition Onset Temperature (°C) | Key Observation | Reference |

|---|---|---|---|

| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | 142.5 | Degradation occurs after melting | mdpi.com |

Photoreactions and Photorearrangement Mechanisms

The photochemical transformation of 2,5-disubstituted tetrazoles is a cornerstone of "photoclick chemistry" and provides a powerful method for generating nitrile imines under mild conditions. nih.govbohrium.com Upon irradiation with UV light, typically in the range of 254-315 nm, 2H-Tetrazole, 2-benzoyl-5-phenyl- is expected to undergo efficient photo-induced cleavage. nih.govmdpi.com

The mechanism involves the excitation of the tetrazole ring, followed by the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. mdpi.comnih.gov This step results in the formation of the same C-phenyl-N-benzoyl nitrile imine intermediate that is generated thermally. acs.orgnih.gov

Mechanism of Photochemical Transformation:

Photoexcitation: The molecule absorbs UV radiation, promoting it to an excited state.

Nitrogen Extrusion: The excited tetrazole ring undergoes rapid fragmentation, releasing a stable N₂ molecule.

Nitrile Imine Formation: A highly reactive C-phenyl-N-benzoyl nitrile imine is formed as the primary photoproduct.

This light-activatable reactivity allows for precise spatial and temporal control over the generation of the nitrile imine. nih.gov This intermediate can be trapped by various dipolarophiles (such as alkenes) in 1,3-dipolar cycloaddition reactions to form pyrazoline derivatives. nih.gov The photochemistry of related systems, like phenyl (methyl-tetrazolyl) ketone, has been studied in detail, revealing solvent-dependent reaction pathways following the initial photochemical event. rsc.org In the absence of a trapping agent, the nitrile imine may undergo other reactions, such as dimerization or rearrangement.

Mechanistic Investigations into 2h Tetrazole, 2 Benzoyl 5 Phenyl Derived Reactions

Kinetic Studies of Reaction Pathways Involving 2H-Tetrazole, 2-benzoyl-5-phenyl-

Specific kinetic data for the reactions of 2H-Tetrazole, 2-benzoyl-5-phenyl- are not readily found in current research. Kinetic studies are crucial for understanding the rate at which a reaction proceeds and the factors that influence it, such as temperature, concentration, and solvent. For analogous 2,5-disubstituted tetrazoles, thermal decomposition is a common reaction pathway. These studies typically involve monitoring the disappearance of the reactant or the appearance of a product over time using techniques like UV-Vis or NMR spectroscopy.

A study on the thermal stability of 2-adamantyl-5-aryl-2H-tetrazoles, which are structurally similar, indicated that these compounds are generally stable up to approximately 150°C. nih.gov For a derivative containing an electron-withdrawing nitro group, the release of molecular nitrogen was observed at 156.2°C, a process accompanied by a strong exothermic effect. nih.gov The complete decomposition of this adamantyltetrazole derivative occurs at temperatures starting from 250°C. nih.gov

In a different study, the thermal decomposition of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine was observed to begin at 142.5°C after the compound melted. mdpi.com This ease of decomposition is a characteristic feature of 2,5-disubstituted tetrazoles and is attributed to the facile elimination of a molecule of nitrogen (N₂). mdpi.com Such studies provide a framework for how the kinetics of 2H-Tetrazole, 2-benzoyl-5-phenyl- decomposition could be investigated, likely revealing a similar susceptibility to thermal degradation.

Isotopic Labeling Experiments for Elucidating Reaction Intermediates

Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms and the structures of transient intermediates. While no specific isotopic labeling studies have been reported for 2H-Tetrazole, 2-benzoyl-5-phenyl-, the methodology has been applied to other nitrogen-containing heterocycles to elucidate complex reaction pathways. researchgate.netresearchgate.net

For instance, ¹⁵N labeling has been instrumental in studying the azido-tetrazole equilibrium in various azoloazines. researchgate.net By selectively incorporating ¹⁵N into the tetrazole ring, researchers can use ¹⁵N NMR spectroscopy to follow the rearrangement and decomposition processes. In the context of 2H-Tetrazole, 2-benzoyl-5-phenyl-, selective ¹⁵N labeling of the tetrazole ring would allow for the definitive tracking of the nitrogen atoms during thermal or photochemical decomposition. This would confirm whether the eliminated dinitrogen molecule originates from specific positions within the ring and would help to characterize the resulting nitrogen-containing fragments.

The primary thermolytic reaction of 2,5-disubstituted tetrazoles is the extrusion of N₂ to form a nitrilimine intermediate. mdpi.com Isotopic labeling would be the definitive method to confirm the formation and subsequent reactions of the benzoyl- and phenyl-substituted nitrilimine that would be expected from the decomposition of 2H-Tetrazole, 2-benzoyl-5-phenyl-.

Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

The progress of reactions involving 2H-Tetrazole, 2-benzoyl-5-phenyl- and the formation of any intermediates can be monitored in real-time using various spectroscopic techniques. While specific in-situ spectroscopic studies on this compound are not available, the methods are well-established for related compounds. Techniques such as ¹H and ¹³C NMR spectroscopy, IR spectroscopy, and mass spectrometry are routinely used to characterize the final products of tetrazole reactions. mdpi.comresearchgate.net

For real-time monitoring, techniques like time-resolved NMR or rapid-scan IR spectroscopy would be invaluable. For example, the thermal decomposition of a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, was monitored using differential scanning calorimetry (DSC), which identified a sharp exothermic peak corresponding to its decomposition. mdpi.com

Furthermore, mass spectrometry has been used to identify fragmentation patterns of similar tetrazoles. In the mass spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, a prominent peak corresponding to the loss of N₂ was observed, supporting the proposed fragmentation pathway. mdpi.com Similar fragmentation would be expected for 2H-Tetrazole, 2-benzoyl-5-phenyl-. The use of techniques like fluorescence spectroscopy has also been demonstrated for investigating the interaction of tetrazole derivatives with other molecules, which could be adapted to monitor certain reaction types. researchgate.net

A hypothetical spectroscopic monitoring of the thermolysis of 2H-Tetrazole, 2-benzoyl-5-phenyl- would likely show the disappearance of the characteristic signals of the starting material in the ¹H and ¹³C NMR spectra and the appearance of new signals corresponding to the resulting nitrilimine and its subsequent reaction products.

Catalysis and Reaction Rate Enhancement in Transformations of 2H-Tetrazole, 2-benzoyl-5-phenyl-

There is no specific information in the scientific literature regarding the catalytic enhancement of reactions involving 2H-Tetrazole, 2-benzoyl-5-phenyl-. Research on catalysis in tetrazole chemistry often focuses on their synthesis rather than their subsequent transformations. For example, the synthesis of 2,5-disubstituted tetrazoles can be achieved through one-pot reactions utilizing basic conditions. acs.org

The decomposition of tetrazoles is typically induced thermally or photochemically. However, it is conceivable that both acid and base catalysis could influence the rate of certain reactions, such as hydrolysis of the benzoyl group in 2H-Tetrazole, 2-benzoyl-5-phenyl-. For instance, the decomposition of 5-benzhydryl-1H-tetrazole was studied in a solvent mixture containing acetic acid at high temperatures. researchgate.net While this was not a catalytic study in the traditional sense, it highlights that the reaction environment, including the presence of acidic or basic species, can play a significant role in the reaction pathway and rate.

Future research could explore the use of transition metal catalysts to control the decomposition of 2H-Tetrazole, 2-benzoyl-5-phenyl-, potentially leading to selective transformations and the controlled generation of the corresponding nitrilimine for use in cycloaddition reactions.

Advanced Spectroscopic and Structural Characterization of 2h Tetrazole, 2 Benzoyl 5 Phenyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. For 2H-Tetrazole, 2-benzoyl-5-phenyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, alongside dynamic NMR studies, offers a complete picture of its molecular framework and conformational dynamics.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 2H-Tetrazole, 2-benzoyl-5-phenyl- provide the foundational information for its structural assignment. The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl and benzoyl groups. The aromatic protons of the 5-phenyl group would typically appear as a multiplet, while the protons of the benzoyl group would also resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the carbonyl group.

The ¹³C NMR spectrum is particularly informative for confirming the substitution pattern of the tetrazole ring. In 2,5-disubstituted tetrazoles, the chemical shift of the tetrazole ring carbon (C5) is characteristically found at a downfield position. For instance, in related 2-methyl-5-phenyltetrazole, this carbon resonates at approximately 164.25 ppm. mdpi.com Similarly, the carbon of the tetrazole ring in N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides appears around 164.19 ppm. tubitak.gov.tr Therefore, a similar chemical shift is anticipated for the C5 of 2H-Tetrazole, 2-benzoyl-5-phenyl-. The carbonyl carbon of the benzoyl group would also exhibit a characteristic downfield shift.

To unambiguously assign all proton and carbon signals and to establish through-bond connectivities, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For 2H-Tetrazole, 2-benzoyl-5-phenyl-, COSY would show correlations between the ortho, meta, and para protons on both the phenyl and benzoyl rings, allowing for their definitive assignment.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. By correlating the assigned proton signals from the COSY spectrum, the chemical shifts of the corresponding carbon atoms in both aromatic rings can be determined.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the protons of the benzoyl group and the carbonyl carbon, as well as between the protons of the phenyl group and the C5 of the tetrazole ring. Crucially, a correlation between the ortho-protons of the benzoyl group and the N2-substituted tetrazole ring nitrogen (if observable) or C5 carbon would definitively confirm the attachment of the benzoyl group to the tetrazole ring.

Table 1: Expected ¹H and ¹³C NMR Data for 2H-Tetrazole, 2-benzoyl-5-phenyl-

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho) | Multiplet | ~127-129 |

| Phenyl-H (meta) | Multiplet | ~129-131 |

| Phenyl-H (para) | Multiplet | ~130-132 |

| Benzoyl-H (ortho) | Multiplet | ~128-130 |

| Benzoyl-H (meta) | Multiplet | ~129-131 |

| Benzoyl-H (para) | Multiplet | ~133-135 |

| C5 (Tetrazole) | - | ~164 |

| C=O (Benzoyl) | - | ~165-170 |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The data presented is based on values reported for structurally similar compounds.

Dynamic NMR for Rotational Barriers of Substituents

The C-N bond between the benzoyl group and the tetrazole ring possesses a degree of double bond character due to resonance, which can lead to restricted rotation. This phenomenon gives rise to the potential for observing distinct conformers at low temperatures by NMR spectroscopy. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be employed to determine the energy barrier for this rotation.

As the temperature is lowered, the rate of rotation around the C-N amide-like bond may become slow on the NMR timescale, leading to the broadening and eventual splitting of signals for the protons of the benzoyl group that are inequivalent in the different rotational conformers. By analyzing the coalescence temperature of these signals, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on similar N-benzoyl derivatives have shown that such rotational barriers are typically in the range of 15-23 kcal/mol.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the benzoyl group, typically in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the tetrazole ring. The spectrum would also feature characteristic absorption bands for the C=N and N=N stretching vibrations of the tetrazole ring, as well as C-H stretching and bending vibrations of the aromatic rings. For comparison, 5-phenyl-1H-tetrazole exhibits C=N stretching bands at 1642 and 1562 cm⁻¹. growingscience.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic rings and the tetrazole ring are often more intense in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Expected Vibrational Frequencies for 2H-Tetrazole, 2-benzoyl-5-phenyl-

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O Stretch (Benzoyl) | 1650 - 1700 (Strong) | Variable |

| C=N Stretch (Tetrazole) | ~1600 - 1650 (Medium) | ~1600 - 1650 (Strong) |

| Aromatic C=C Stretch | ~1450 - 1600 (Multiple bands) | ~1450 - 1600 (Multiple bands) |

| N=N Stretch (Tetrazole) | ~1300 - 1400 (Variable) | ~1300 - 1400 (Variable) |

| C-H Stretch (Aromatic) | ~3000 - 3100 (Medium) | ~3000 - 3100 (Strong) |

Note: The data presented is based on characteristic group frequencies and data for structurally similar compounds.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of 2H-Tetrazole, 2-benzoyl-5-phenyl- (C₁₄H₁₀N₄O). By measuring the m/z of the molecular ion with high accuracy (typically to four or five decimal places), the elemental composition can be confirmed, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule.

A characteristic fragmentation pathway for 2,5-disubstituted tetrazoles is the facile elimination of a molecule of nitrogen (N₂). mdpi.com Therefore, a prominent fragment ion corresponding to [M - N₂]⁺ would be expected in the MS/MS spectrum of 2H-Tetrazole, 2-benzoyl-5-phenyl-. Further fragmentation of this ion would likely involve the loss of the benzoyl group or cleavage of the phenyl ring. The analysis of the fragmentation pattern allows for the confirmation of the presence and connectivity of the benzoyl and phenyl substituents on the tetrazole core. A mass spectrum of phenyltetrazole shows a base peak corresponding to the loss of N₂, which supports this expected fragmentation behavior. ufz.demassbank.jp

Table 3: Predicted Major Fragmentation Ions for 2H-Tetrazole, 2-benzoyl-5-phenyl- in MS/MS

| m/z of Precursor Ion | Proposed Fragment Ion | Neutral Loss |

| [M+H]⁺ (251.09) | [C₁₄H₁₀N₂O]⁺ | N₂ |

| [M+H]⁺ (251.09) | [C₇H₅O]⁺ (Benzoyl cation) | C₇H₅N₄ |

| [M+H]⁺ (251.09) | [C₆H₅CN₂]⁺ | C₇H₅NO |

| [C₁₄H₁₀N₂O]⁺ | [C₇H₅O]⁺ | C₇H₅N₂ |

Note: The m/z values are for the monoisotopic masses.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Despite a comprehensive search of available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound 2H-Tetrazole, 2-benzoyl-5-phenyl- has been publicly reported. Consequently, detailed information regarding its solid-state molecular conformation, intermolecular interactions, and potential polymorphism remains unelucidated.

Single Crystal X-ray Diffraction Studies

To date, no studies detailing the single-crystal X-ray diffraction of 2H-Tetrazole, 2-benzoyl-5-phenyl- have been published. Such a study would be invaluable for definitively determining its three-dimensional structure. Key parameters that would be obtained include:

Unit Cell Dimensions: The lengths of the a, b, and c axes and the angles α, β, and γ that define the fundamental repeating unit of the crystal lattice.

Space Group: The symmetry elements present in the crystal structure.

Atomic Coordinates: The precise position of each atom within the asymmetric unit.

Bond Lengths and Angles: The exact distances and angles between atoms in the molecule, providing insight into the bonding arrangement and electronic structure.

Torsional Angles: The dihedral angles between different planes within the molecule, which would describe the conformation of the benzoyl and phenyl substituents relative to the tetrazole ring.

For a molecule like 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, which features both benzoyl and phenyl groups, X-ray diffraction revealed significant twisting between the phenyl substituent of the benzoyl group and the heterocyclic ring. mdpi.com This highlights the conformational flexibility that can be expected in such systems.

A hypothetical data table for the crystallographic data of 2H-Tetrazole, 2-benzoyl-5-phenyl- is presented below to illustrate the type of information that would be obtained from a successful single-crystal X-ray diffraction experiment.

Hypothetical Crystallographic Data for 2H-Tetrazole, 2-benzoyl-5-phenyl-

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀N₄O |

| Formula Weight | 262.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

Polymorphism and Crystal Packing Analysis

The existence of polymorphism, where a compound can crystallize in multiple distinct crystal structures, has not been investigated for 2H-Tetrazole, 2-benzoyl-5-phenyl-. Polymorphism can significantly impact the physicochemical properties of a compound, such as its solubility, melting point, and stability. The identification and characterization of different polymorphs are crucial in fields like pharmaceuticals and materials science.

An analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions that stabilize the crystal lattice. These interactions can include:

Hydrogen Bonding: Although the primary structure of 2H-Tetrazole, 2-benzoyl-5-phenyl- lacks traditional hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds could play a role in the crystal packing.

π-π Stacking: The presence of two phenyl rings and a tetrazole ring suggests a high likelihood of π-π stacking interactions, which are common in aromatic compounds.

In related structures, such as the silver complex of 2-allyl-5-phenyl-2H-tetrazole, π-π stacking of the aromatic rings is a noted feature of the crystal packing. lnu.edu.ualnu.edu.ua Similarly, in various 5-(pyridyl)tetrazole complexes, extended two- and three-dimensional structures are formed through networks of hydrogen bonding. rsc.org

A detailed analysis of the crystal packing of 2H-Tetrazole, 2-benzoyl-5-phenyl- would provide a deeper understanding of its solid-state behavior and guide the design of new materials with desired properties. However, without experimental data, any discussion on its specific intermolecular interactions and polymorphic forms remains speculative.

Table of Compounds Mentioned

| Compound Name |

|---|

| 2H-Tetrazole, 2-benzoyl-5-phenyl- |

| 2-allyl-5-phenyl-2H-tetrazole |

| 2-adamantyl-5-aryl-2H-tetrazoles |

| 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide |

Theoretical and Computational Studies of 2h Tetrazole, 2 Benzoyl 5 Phenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule. For compounds like 2H-Tetrazole, 2-benzoyl-5-phenyl-, these calculations are invaluable for understanding its stability, geometry, and reactive tendencies.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. The B3LYP hybrid functional is a commonly employed method for these types of calculations.

In a study of 2-(4-fluorophenyl)-5-phenyl-2H-tetrazole (FPT), a structurally similar compound, the ground state geometry was optimized using DFT. The calculations revealed that the N2–C6 bond connected to the p-fluorophenyl group and the C5–C7 bond connected to the phenyl group are slightly longer than the bonds within the tetrazole ring, measuring approximately 1.419 Å and 1.478 Å, respectively rsc.org. The planarity of the tetrazole ring is a key feature, contributing to its aromatic character.

Table 1: Representative DFT Calculated Geometrical Parameters for a 2,5-disubstituted Tetrazole Analog

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.34 | |

| N2-N3 | 1.28 | |

| N3-N4 | 1.35 | |

| N4-C5 | 1.33 | |

| C5-N1 | 1.33 | |

| N2-C(phenyl) | 1.42 | |

| C5-C(phenyl) | 1.48 | |

| N1-N2-N3 | ||

| N2-N3-N4 | ||

| N3-N4-C5 | ||

| N4-C5-N1 | ||

| C5-N1-N2 |

Note: The data in this table is representative of typical 2,5-disubstituted tetrazoles and is based on findings for analogous structures. Specific values for 2H-Tetrazole, 2-benzoyl-5-phenyl- would require dedicated calculations.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate descriptions of electronic properties.

High-level ab initio studies on the parent tetrazole molecule have been instrumental in understanding its tautomerism and thermal decomposition pathways acs.org. These studies have shown that while monomolecular tautomeric transformations have high energy barriers, concerted double hydrogen atom transfer in hydrogen-bonded complexes significantly lowers these barriers, facilitating rapid interconversion between tautomers acs.org. Although computationally more demanding, ab initio methods offer a benchmark for the results obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a molecule like 2H-Tetrazole, 2-benzoyl-5-phenyl-, which possesses rotatable bonds (e.g., between the benzoyl group and the tetrazole ring, and the phenyl group and the tetrazole ring), MD simulations are crucial for exploring its conformational landscape. These simulations can identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are particularly powerful for studying the influence of the environment, such as a solvent, on the molecule's structure and behavior. By explicitly including solvent molecules (like water or an organic solvent) in the simulation box, it is possible to model solute-solvent interactions and their impact on conformational preferences and reactivity tu-darmstadt.desemanticscholar.org. The use of periodic boundary conditions in these simulations helps to mimic a bulk solvent environment tu-darmstadt.de. For instance, simulations can reveal how water molecules form hydrogen bonds with the nitrogen atoms of the tetrazole ring, potentially influencing its electronic properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy and spatial distribution of the HOMO and LUMO of 2H-Tetrazole, 2-benzoyl-5-phenyl- would dictate its reactivity in various chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive.

In a study of 2-(4-fluorophenyl)-5-phenyl-2H-tetrazole, the S1 excited state was found to correspond to a 1π → 1π* transition involving the fluorophenyl and tetrazole rings, highlighting the role of these orbitals in the molecule's photochemistry rsc.org. The electronic properties of the aryl groups in 2,5-disubstituted tetrazoles can influence the energy levels of the frontier orbitals rsc.org.

Table 2: Representative Frontier Molecular Orbital Energies for a 2,5-disubstituted Tetrazole Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: This data is illustrative and based on typical values for related aromatic heterocyclic compounds. The exact energies for 2H-Tetrazole, 2-benzoyl-5-phenyl- would depend on the specific computational method and basis set used.

Computational Mechanistic Studies of 2H-Tetrazole, 2-benzoyl-5-phenyl- Reactions

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Locating the transition state structure and calculating its energy is key to determining the activation energy (energy barrier) of a reaction, which in turn governs the reaction rate.

The thermal decomposition of tetrazoles is a well-studied class of reactions. For 2,5-disubstituted tetrazoles, a common thermal decomposition pathway involves the elimination of a molecule of nitrogen (N₂) to form a nitrile imine intermediate colab.ws. Computational studies can model this process by locating the transition state for the concerted or stepwise cleavage of the N-N bonds in the tetrazole ring.

A theoretical investigation into the light-induced 1,3-dipolar cycloaddition of 2-(4-fluorophenyl)-5-phenyl-2H-tetrazole with naphthoquinone provides a detailed example of a computational mechanistic study rsc.org. In this study, a combination of multi-state complete active space second-order perturbation theory (MS-CASPT2), complete active space self-consistent field (CASSCF), and DFT methods were used. The study found that upon photoexcitation, the tetrazole molecule undergoes sequential bond breaking (N2–N3 and N4–C5) to eliminate N₂ and form a highly reactive nitrile imine intermediate. This intermediate then reacts with naphthoquinone in a [3+2] cycloaddition reaction. The energy barrier for this cycloaddition step was calculated to be approximately 5.7 kcal/mol, indicating a facile reaction rsc.org.

Such computational studies provide a microscopic view of the reaction pathway that is often difficult to obtain through experimental means alone. They can distinguish between different possible mechanisms and provide quantitative predictions of reaction rates and product distributions.

Applications in Organic Synthesis Utilizing 2h Tetrazole, 2 Benzoyl 5 Phenyl

2H-Tetrazole, 2-benzoyl-5-phenyl- as a Synthetic Building Block for Complex Molecules

The inherent reactivity of the tetrazole moiety, coupled with the influence of the benzoyl and phenyl substituents, makes 2H-Tetrazole, 2-benzoyl-5-phenyl- a valuable precursor in the synthesis of diverse and complex molecular architectures.

Precursor for Nitrogen-Rich Heterocycles

2,5-disubstituted tetrazoles are widely recognized as precursors to a variety of nitrogen-containing heterocyclic compounds. The synthesis of such compounds often begins with the formation of the tetrazole ring, which can then be elaborated upon. General methods for the synthesis of 2,5-disubstituted tetrazoles include the N2-arylation or alkylation of 5-substituted-1H-tetrazoles. For instance, the reaction of 5-phenyl-1H-tetrazole with benzoyl chloride in the presence of a suitable base would be a plausible route to obtain 2H-Tetrazole, 2-benzoyl-5-phenyl-.

Once formed, this compound can serve as a key intermediate. For example, research on related (1H-tetrazol-5-yl)-allenes has demonstrated their utility in [3+2] cycloaddition reactions with aziridines to furnish highly substituted pyrroles. acs.orgresearchgate.netnih.govacs.org Specifically, the reaction of (1-benzyl-1H-tetrazol-5-yl)-allenes with cis-N-benzyl-2-benzoyl-3-phenylaziridine yields tetrasubstituted pyrroles. acs.orgnih.gov This suggests that 2H-Tetrazole, 2-benzoyl-5-phenyl-, with its activated N-benzoyl group, could potentially undergo similar transformations, acting as a precursor to complex pyrrolidine (B122466) or pyrrole (B145914) derivatives.

The thermal or photochemical decomposition of 2,5-disubstituted tetrazoles is another avenue for generating reactive intermediates. The photochemistry of 5-phenyl-2H-tetrazole has been studied, indicating that the tetrazole ring can undergo ring-opening and fragmentation upon irradiation. researchgate.netmdpi.com The N-benzoyl group in 2H-Tetrazole, 2-benzoyl-5-phenyl- could influence the decomposition pathway, potentially leading to the formation of unique nitrilimines or other reactive species that can be trapped to form novel heterocyclic systems.

| Precursor | Reagent | Product | Reaction Type |

| 5-Phenyl-1H-tetrazole | Benzoyl Chloride | 2H-Tetrazole, 2-benzoyl-5-phenyl- | N-Acylation |

| (1-Benzyl-1H-tetrazol-5-yl)-allene | cis-N-Benzyl-2-benzoyl-3-phenylaziridine | Tetrasubstituted Pyrrole | [3+2] Cycloaddition |

Fragment in Cascade Reactions

While specific examples of 2H-Tetrazole, 2-benzoyl-5-phenyl- in cascade reactions are not extensively documented, the reactivity of the tetrazole ring suggests its potential as a key fragment in such sequences. Cascade reactions, or tandem reactions, allow for the construction of complex molecules from simple starting materials in a single operation, which is highly desirable in terms of efficiency and atom economy.

A plausible cascade sequence could involve the initial activation of the tetrazole ring of 2H-Tetrazole, 2-benzoyl-5-phenyl-, followed by a series of intramolecular cyclizations and rearrangements. The benzoyl group could act as a directing group or be involved in the reaction sequence itself. For instance, a one-pot reaction involving the synthesis of 2,5-disubstituted tetrazoles from aryldiazonium salts and amidines has been reported, showcasing the potential for multicomponent reactions to build the tetrazole core. acs.org This methodology could be adapted to incorporate the benzoyl functionality and subsequently trigger a cascade process.

Role as a Ligand in Catalysis

The nitrogen-rich tetrazole ring is an excellent coordinating moiety for a variety of metals. This has led to the exploration of tetrazole derivatives as ligands in both transition metal catalysis and organocatalysis.

Transition Metal Catalysis

Tetrazole-containing ligands have been successfully employed in the synthesis of transition metal complexes with interesting structural and catalytic properties. nih.govnih.gov These complexes have found applications in various catalytic transformations. For example, copper(II) complexes with 5-methyl-1H-tetrazole and bipyridine derivatives have been synthesized and characterized. rsc.org Similarly, transition metal complexes of 5,5'-(1,4-phenylene)bis(1H-tetrazole) have been investigated. nih.gov

While direct catalytic applications of 2H-Tetrazole, 2-benzoyl-5-phenyl- as a ligand are not well-documented, its structure suggests it could coordinate to transition metals through one or more of the nitrogen atoms of the tetrazole ring. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, would be influenced by the electron-withdrawing benzoyl group and the phenyl substituent. Potential catalytic applications could include cross-coupling reactions, oxidations, and reductions. For instance, a mild and regioselective N2-arylation of 5-substituted tetrazoles using arylboronic acids is catalyzed by a copper complex, highlighting the utility of transition metals in functionalizing the tetrazole ring itself. organic-chemistry.org

| Metal | Ligand System | Potential Application |

| Copper(II) | 2H-Tetrazole, 2-benzoyl-5-phenyl- | Cross-coupling Reactions |

| Palladium(II) | 2H-Tetrazole, 2-benzoyl-5-phenyl- | C-H Activation |

| Rhodium(I) | 2H-Tetrazole, 2-benzoyl-5-phenyl- | Asymmetric Hydrogenation |

Organocatalysis

The field of organocatalysis, which utilizes small organic molecules as catalysts, has grown rapidly. While the use of 2H-Tetrazole, 2-benzoyl-5-phenyl- as an organocatalyst has not been explicitly reported, its structural features suggest potential in this area. The tetrazole ring can act as a hydrogen bond donor or acceptor, which is a key interaction in many organocatalytic systems. The chiral environment that could be introduced by modifying the benzoyl or phenyl group could lead to enantioselective transformations.

2H-Tetrazole, 2-benzoyl-5-phenyl- as a Reagent in Specific Organic Transformations

Beyond its role as a building block or ligand, 2H-Tetrazole, 2-benzoyl-5-phenyl- can also function as a reagent in specific organic transformations. The N-benzoyl group makes the tetrazole ring susceptible to nucleophilic attack and can act as a leaving group.

For example, in peptide synthesis, activated esters are commonly used to form amide bonds. The N-benzoyl tetrazole moiety could potentially act as an activating group for a carboxylic acid, facilitating its coupling with an amine.

Furthermore, the reaction of 2,5-disubstituted tetrazoles with various reagents can lead to a range of products. One-pot sequential reactions of aryldiazonium salts with amidines followed by treatment with iodine/potassium iodide provide a facile route to 2,5-disubstituted tetrazoles. acs.org This methodology demonstrates the versatility of the tetrazole system in accommodating various functional groups. The reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid regioselectively yields 2-adamantyl-5-aryl-2H-tetrazoles, showcasing a method for introducing bulky alkyl groups at the N2 position. nih.gov

| Reaction | Reagents | Product |

| Synthesis of 2,5-disubstituted tetrazoles | Aryldiazonium salts, Amidines, I2/KI | 2,5-Disubstituted tetrazoles |

| N2-Alkylation | 5-Aryl-NH-tetrazoles, Adamantan-1-ol, H2SO4 | 2-Adamantyl-5-aryl-2H-tetrazoles |

Coupling Reagent Applications

The use of 2H-Tetrazole, 2-benzoyl-5-phenyl- as a coupling reagent for forming amide or ester bonds is not documented in scientific literature. The reaction intended to produce this compound, which involves treating 5-phenyltetrazole with benzoyl chloride, does not yield a stable N-acyl tetrazole that can subsequently be used to acylate other nucleophiles.

Instead, this reaction proceeds as a degradative acylation, also known as the Huisgen reaction. electronicsandbooks.com In this process, the presumed 2-benzoyl-5-phenyl-2H-tetrazole intermediate is unstable and spontaneously undergoes a ring-opening, elimination of molecular nitrogen, and subsequent recyclization. The final product of this transformation is not the result of a coupling reaction but is instead a 2,5-diphenyl-1,3,4-oxadiazole. electronicsandbooks.com Isotopic labeling studies have confirmed that nitrogen atoms from the 1,2- (or 3,4-) positions of the tetrazole ring are eliminated during this process. electronicsandbooks.com

This degradative pathway precludes the use of 2H-Tetrazole, 2-benzoyl-5-phenyl- as a coupling agent, as it transforms into a different heterocyclic system rather than transferring its benzoyl group to an external nucleophile like an amine or alcohol.

Table 1: Degradative Benzoylation of 5-Phenyltetrazole

The following table details the transformation where 2H-Tetrazole, 2-benzoyl-5-phenyl- is a proposed intermediate.

| Reactant 1 | Reactant 2 | Conditions | Proposed Intermediate | Final Product |

| 5-Phenyltetrazole | Benzoyl chloride | Pyridine | 2H-Tetrazole, 2-benzoyl-5-phenyl- | 2,5-Diphenyl-1,3,4-oxadiazole |

Protecting Group Chemistry

There is no evidence in the reviewed scientific literature to suggest that 2H-Tetrazole, 2-benzoyl-5-phenyl- has any application in protecting group chemistry. It is not utilized as a protecting group for any functional group, nor is it involved in the addition or removal of other protecting groups. Its inherent instability and tendency to undergo degradative rearrangement make it unsuitable for such applications, which require stability to a range of reaction conditions and selective removal.

Advanced Materials Science Applications of 2h Tetrazole, 2 Benzoyl 5 Phenyl Derivatives

Incorporation into Polymeric Materials: A Field Awaiting Exploration

The design of functional polymers often leverages the unique properties of heterocyclic moieties. Tetrazoles, for instance, are known to impart desirable characteristics such as thermal stability and specific binding capabilities. However, a thorough review of existing research indicates a lack of studies focused on the design and polymerization mechanisms of functional polymers derived from 2H-Tetrazole, 2-benzoyl-5-phenyl-.

Design of Functional Polymers with Tetrazole Moieties

While the synthesis of polymers containing various tetrazole derivatives has been documented, specific methodologies for incorporating the 2-benzoyl-5-phenyl-2H-tetrazole scaffold are not present in the available literature. The development of such polymers would first necessitate the synthesis of a polymerizable monomer containing the 2H-Tetrazole, 2-benzoyl-5-phenyl- unit. This could potentially be achieved by introducing a vinyl, acrylic, or other polymerizable group onto either the benzoyl or phenyl substituent. The properties of the resulting polymer would be highly dependent on the nature of the polymer backbone and the density of the tetrazole functionality.

Investigation of Polymerization Mechanisms

The investigation of polymerization mechanisms would follow the successful design of a suitable monomer. Depending on the type of polymerizable group introduced, various polymerization techniques could be explored, including free-radical polymerization, controlled radical polymerization (e.g., ATRP, RAFT), or condensation polymerization. Characterization of the resulting polymers would involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and thermal analysis (TGA, DSC) to assess thermal stability. However, at present, no such studies specifically involving 2H-Tetrazole, 2-benzoyl-5-phenyl- have been reported.

Application in Coordination Chemistry and Metal-Organic Frameworks (MOFs): Awaiting Ligand Design

The nitrogen-rich nature of the tetrazole ring makes it an excellent candidate for use as a ligand in coordination chemistry and for the construction of MOFs. researchgate.netrsc.orgosti.gov These materials have garnered significant interest for their applications in gas storage, catalysis, and sensing.

Ligand Design for Metal Complexation

For 2H-Tetrazole, 2-benzoyl-5-phenyl- to act as a ligand, it would typically need to be deprotonated or functionalized with additional coordinating groups. The tetrazole ring itself can coordinate to metal ions through its nitrogen atoms. researchgate.netrsc.orgosti.gov The benzoyl and phenyl groups could also be modified with carboxylate, pyridyl, or other functional groups to enhance its coordination ability and to direct the formation of specific network topologies in MOFs. Research into the coordination behavior of this specific tetrazole derivative with various metal ions is a prerequisite for its application in this area, but such studies are currently absent from the scientific literature.

Synthesis and Characterization of MOFs Containing 2H-Tetrazole, 2-benzoyl-5-phenyl- Derivatives

The synthesis of MOFs involves the reaction of a metal source with an organic linker under suitable conditions. While numerous tetrazole-based ligands have been successfully employed to create a wide variety of MOF structures, there are no published reports on the synthesis and characterization of MOFs using 2H-Tetrazole, 2-benzoyl-5-phenyl- or its derivatives as the primary organic linker. The hypothetical synthesis of such MOFs would require systematic investigation of reaction conditions (e.g., solvent, temperature, pH) and thorough characterization of the resulting materials using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and porosity analysis.

Potential in Energetic Materials Research (Exploration of non-explosive aspects): A Theoretical Consideration

Tetrazole compounds are well-known for their high nitrogen content, which is a key characteristic of energetic materials. However, the focus of modern research is often on developing materials with high thermal stability and low sensitivity to external stimuli, making them safer to handle and use.

The non-explosive aspects of energetic materials research often focus on properties like gas generation for applications such as airbags or micro-gas generators. The thermal decomposition of tetrazole compounds typically releases a large volume of nitrogen gas. A study on the thermal properties of 2-adamantyl-5-aryl-2H-tetrazoles, for instance, showed that these compounds are thermally stable up to approximately 150°C. nih.gov

A comprehensive thermal analysis of 2H-Tetrazole, 2-benzoyl-5-phenyl-, using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be necessary to understand its decomposition behavior and to assess its potential for non-explosive energetic applications. Such data would reveal the onset of decomposition, the amount of gas generated, and the energy released. However, specific studies on the non-explosive energetic properties of 2H-Tetrazole, 2-benzoyl-5-phenyl- are not currently available.

Nitrogen Content and Stability Correlations

Tetrazole compounds are known for their high nitrogen content, a characteristic that is of significant interest in the development of high-energy density materials. The tetrazole ring is a planar, aromatic system containing four nitrogen atoms. The stability of tetrazole derivatives is influenced by the nature and position of the substituents on the ring.

Table 1: Theoretical Nitrogen Content of 2H-Tetrazole, 2-benzoyl-5-phenyl-

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Nitrogen Mass ( g/mol ) | Nitrogen Content (% by mass) |

| 2H-Tetrazole, 2-benzoyl-5-phenyl- | C₁₄H₁₀N₄O | 250.26 | 56.04 | 22.40% |

Note: This table is based on theoretical calculations and does not represent experimental data.

Exploration in Electronic and Optical Materials

The application of tetrazole derivatives in electronic and optical materials is an emerging field of research. The inherent aromaticity and the presence of multiple nitrogen atoms in the tetrazole ring can impart interesting photophysical and electronic properties.

The potential of 2H-Tetrazole, 2-benzoyl-5-phenyl- as a fluorescent probe or dye has not been specifically investigated. Generally, for a compound to be a viable fluorescent probe, it needs to exhibit significant quantum yield and have absorption and emission maxima in a useful range. The phenyl and benzoyl substituents on the tetrazole ring could potentially form an extended π-conjugated system, which is a common feature in fluorescent molecules. However, without experimental photophysical data such as absorption and emission spectra, quantum yield, and Stokes shift, its applicability in this area remains speculative.

The use of tetrazole derivatives in organic semiconductors is another area that is not yet well-explored. The performance of an organic semiconductor is largely dependent on its molecular structure, which influences its charge transport properties and energy levels (HOMO/LUMO). While some nitrogen-containing heterocyclic compounds are being investigated for their potential in organic electronics, there is no specific research available on the semiconductor properties of 2H-Tetrazole, 2-benzoyl-5-phenyl-. Studies measuring its charge carrier mobility, thin-film morphology, and performance in electronic devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) would be necessary to assess its suitability for these applications.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for 2H-Tetrazole, 2-benzoyl-5-phenyl-

The development of efficient and regioselective synthetic routes to 2,5-disubstituted tetrazoles, including the title compound, remains a significant area of interest. While several methods exist, future research will likely focus on more sustainable and atom-economical approaches.

Key areas for exploration include:

One-Pot Reactions: Expanding upon known one-pot syntheses, such as the reaction of aryldiazonium salts with amidines, will be crucial. organic-chemistry.org These methods offer advantages like mild reaction conditions, short reaction times, and convenient workup procedures. organic-chemistry.org Future work could involve exploring a wider range of starting materials and catalysts to improve yields and substrate scope.

Multicomponent Reactions (MCRs): MCRs provide a powerful tool for the rapid generation of molecular diversity. beilstein-journals.org Developing novel MCRs that incorporate the 2-benzoyl-5-phenyl-2H-tetrazole scaffold or its precursors could lead to the efficient synthesis of complex and biologically active molecules. beilstein-journals.org

Flow Chemistry: The use of microreactor technology can offer enhanced safety, better process control, and scalability for the synthesis of tetrazoles, particularly when dealing with potentially hazardous intermediates like organic azides. nih.gov

Alternative Starting Materials: Investigating the use of readily available and less hazardous starting materials is a key aspect of green chemistry. Research into the thermolysis of geminal diazides, for example, presents a promising route that avoids the isolation of explosive intermediates. nih.govresearchgate.net

A comparative look at existing and potential synthetic strategies is presented below:

| Synthetic Method | Advantages | Potential Future Developments |

| One-Pot Synthesis from Aryldiazonium Salts organic-chemistry.org | Mild conditions, short reaction time, good yields. | Broader substrate scope, exploration of different amidine and diazonium salt partners. |

| Multicomponent Reactions (MCRs) beilstein-journals.org | High atom economy, rapid access to complexity. | Design of new MCRs specifically targeting 2,5-disubstituted tetrazoles. |

| Thermolysis of Geminal Diazides nih.govresearchgate.net | Avoids isolation of hazardous intermediates. | Application to a wider range of substrates for the synthesis of diverse tetrazoles. |

| Metal-Free Arylation organic-chemistry.org | Avoids transition metal catalysts. | Optimization for the synthesis of 2-benzoyl-5-phenyl-2H-tetrazole and its derivatives. |

Investigation of Undiscovered Reactivity Patterns and Selectivity

The reactivity of 2H-tetrazoles is a rich area for further investigation. Understanding the nuanced reactivity of 2H-Tetrazole, 2-benzoyl-5-phenyl- can unlock its potential in various chemical transformations.

Future research should focus on:

Photochemistry: The photolysis of 2,5-disubstituted tetrazoles is known to generate highly reactive nitrile imines. acs.orgresearchgate.net Further mechanistic studies, including advanced computational modeling, can provide deeper insights into the fragmentation patterns and the factors controlling the reactivity of these intermediates. acs.org This could lead to the development of novel photoclick reactions for applications in bioconjugation and materials science. researchgate.net

Thermal Decomposition: The thermal breakdown of 2,5-disubstituted tetrazoles also yields nitrile imines. acs.org A thorough investigation of the thermolytic behavior of 2H-Tetrazole, 2-benzoyl-5-phenyl- could reveal new pathways for generating this reactive intermediate under controlled conditions. Some 2H-tetrazoles with electron-withdrawing groups are known to undergo thermal decomposition with the release of molecular nitrogen. nih.gov

Cycloaddition Reactions: The nitrile imines generated from the photolysis or thermolysis of 2,5-disubstituted tetrazoles can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles. researchgate.net Exploring the cycloaddition chemistry of the nitrile imine derived from 2H-Tetrazole, 2-benzoyl-5-phenyl- with a wider range of alkenes, alkynes, and other unsaturated systems will be a fruitful area of research.

Selective Functionalization: Developing methods for the selective functionalization of the phenyl rings and the benzoyl group of 2H-Tetrazole, 2-benzoyl-5-phenyl- would significantly expand its synthetic utility. This could involve exploring regioselective electrophilic and nucleophilic substitution reactions.

Development of Advanced Computational Models for Predicting Properties

Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules like 2H-Tetrazole, 2-benzoyl-5-phenyl-.

Future computational studies could focus on:

Accurate Prediction of Electronic Structure: Employing high-level theoretical methods, such as Density Functional Theory (DFT) with appropriate basis sets, can provide accurate predictions of the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the title compound and its derivatives. researchgate.netnih.gov This information is crucial for understanding its reactivity and designing new molecules with desired properties.

Modeling Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of photochemical and thermal reactions of 2,5-disubstituted tetrazoles, providing insights into transition states and reaction pathways. acs.org This can aid in the rational design of experiments and the optimization of reaction conditions.

Predicting Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization of newly synthesized compounds and in the interpretation of experimental data. researchgate.net

In Silico Screening for Biological Activity: Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be used to predict the biological activity and pharmacokinetic properties of 2H-Tetrazole, 2-benzoyl-5-phenyl- derivatives, guiding the synthesis of promising drug candidates. ajchem-a.com

Integration of 2H-Tetrazole, 2-benzoyl-5-phenyl- into Supramolecular Assemblies

The tetrazole ring is a versatile building block for the construction of supramolecular assemblies due to its ability to participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions. mdpi.com

Future research in this area could involve:

Coordination Chemistry: The nitrogen atoms of the tetrazole ring in 2H-Tetrazole, 2-benzoyl-5-phenyl- can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). ontosight.ai The properties of these materials can be tuned by varying the metal ion and the substituents on the tetrazole derivative.

Crystal Engineering: Studying the crystal packing of 2H-Tetrazole, 2-benzoyl-5-phenyl- and its derivatives can reveal the dominant intermolecular interactions that govern their solid-state structures. This knowledge can be used to design new crystalline materials with specific properties, such as nonlinear optical activity or porosity.

Self-Assembled Monolayers: The ability to form self-assembled monolayers on various surfaces could be explored, with potential applications in sensors, electronics, and surface modification.

Exploitation of 2H-Tetrazole, 2-benzoyl-5-phenyl- in Emerging Fields of Chemical Science

The unique properties of 2H-Tetrazole, 2-benzoyl-5-phenyl- make it a promising candidate for applications in several emerging fields.

Potential areas for future exploitation include:

Medicinal Chemistry: The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, and tetrazole-containing compounds have shown a wide range of biological activities. tubitak.gov.trnih.govchemimpex.com Future research could focus on synthesizing and evaluating derivatives of 2H-Tetrazole, 2-benzoyl-5-phenyl- as potential therapeutic agents, for instance, by exploring their activity as enzyme inhibitors or receptor antagonists. ontosight.ainih.gov

Materials Science: The high nitrogen content and thermal stability of the tetrazole ring suggest potential applications in the development of high-energy materials. nih.gov Furthermore, the incorporation of this scaffold into polymers could lead to materials with enhanced thermal and chemical resistance. chemimpex.com

Photochemical Probes: Light-activatable 2,5-disubstituted tetrazoles have been used as chemical probes for proteome-wide profiling of amino acids. nih.gov The development of 2H-Tetrazole, 2-benzoyl-5-phenyl- based probes could enable new strategies for studying biological systems.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Heterogeneous catalysis | Bleaching Earth Clay | 70–80 | 70–85 | |

| Oxidative coupling | O₂ (1 atm) | 25–40 | 65–75 |

Basic: Which spectroscopic techniques are routinely employed to confirm the structural integrity of 2-benzoyl-5-phenyl-2H-tetrazole?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, tetrazole ring vibrations at 1200–1300 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and benzoyl carbonyl (δ ~170 ppm) confirm substitution patterns .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.

Advanced: How can researchers address discrepancies between theoretical predictions and experimental data in the crystallographic analysis of tetrazole derivatives?

Methodological Answer:

- Software tools : Use SHELXL for refinement and SHELXD for phase resolution to resolve twinning or disordered electron density .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···N contacts) to validate packing motifs against computational models .

- Multi-temperature studies : Collect data at 100 K and 298 K to assess thermal motion effects on bond lengths/angles .

Advanced: What strategies are recommended for designing multifactorial experiments to study substituent effects on tetrazole reactivity?

Methodological Answer:

- Factorial Design : Use a 2ⁿ design to test variables (e.g., substituent electronic effects, solvent polarity, temperature). For example:

- Response Surface Methodology (RSM) : Optimize conditions for maximum yield using central composite design .

Advanced: What safety protocols are critical when handling tetrazole derivatives in laboratory settings?

Methodological Answer:

- Explosivity risk : Tetrazoles are shock-sensitive. Use blast shields and minimize sample quantities .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of azide intermediates.

- Storage : Keep compounds at ≤4°C in airtight containers with desiccants to prevent decomposition .

Advanced: How can regioselectivity in cross-coupling reactions involving tetrazole derivatives be systematically evaluated?

Methodological Answer:

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N-tetrazole) to track bond formation pathways .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies for competing reaction pathways .

- Kinetic studies : Monitor intermediate formation via in-situ IR or NMR to identify rate-determining steps .

Advanced: How do researchers reconcile theoretical predictions with experimental results in tetrazole-based ligand design?

Methodological Answer:

- Docking simulations : Compare calculated binding affinities (AutoDock Vina) with experimental IC₅₀ values from enzyme assays .

- Charge-density analysis : Use multipole refinement (via XD software) to map electrostatic potential surfaces against DFT models .

- Error analysis : Quantify deviations using R-factors and discuss limitations in force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.